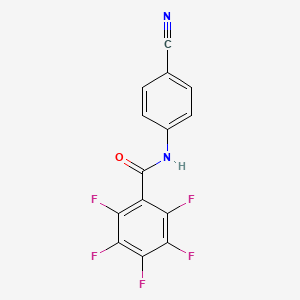
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide is a fluorinated aromatic compound with the molecular formula C14H5F5N2O This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a cyanophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-cyanophenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Reduction: 2,3,4,5,6-Pentafluoro-N-(4-aminophenyl)benzamide.
Oxidation: 2,3,4,5,6-Pentafluorobenzoic acid derivatives.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluoro-N-(4-fluorophenyl)benzamide
- 2,3,4,5,6-Pentafluoro-N-(2-methylcyclohexyl)benzamide
- 2,3,4,5,6-Pentafluoro-N,N-diisopropylbenzamide
Uniqueness
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide is unique due to the presence of both the pentafluorobenzene ring and the cyanophenyl group. This combination imparts distinct chemical and physical properties, such as high stability, lipophilicity, and the ability to form specific interactions with biological targets. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H5F5N2O |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C14H5F5N2O/c15-9-8(10(16)12(18)13(19)11(9)17)14(22)21-7-3-1-6(5-20)2-4-7/h1-4H,(H,21,22) |
InChI Key |
LBIGKRHOMIHRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















